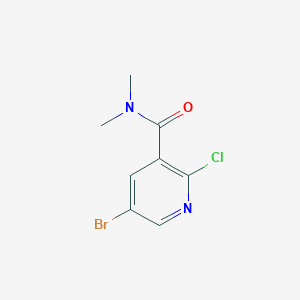

5-Bromo-2-chloro-n,n-dimethyl-3-pyridinecarboxamide

Description

Chemical Classification and Structural Features

This compound belongs to the chemical class of pyridinecarboxamides, which are heterocyclic aromatic compounds characterized by a six-membered pyridine ring bearing a carboxamide functional group. The molecular formula C8H8BrClN2O indicates a molecular weight of 263.52 grams per mole, positioning this compound within the category of medium-molecular-weight organic molecules suitable for various synthetic applications.

The structural architecture of this compound exhibits several distinctive features that contribute to its chemical reactivity and potential applications. The pyridine core provides a planar, aromatic six-membered ring containing one nitrogen atom, which serves as both an electron-withdrawing group and a potential coordination site. The bromine substituent at the 5-position and the chlorine substituent at the 2-position create a dihalo-substituted pyridine system that offers multiple reactive sites for subsequent chemical transformations.

The carboxamide functionality at the 3-position features N,N-dimethyl substitution, which significantly influences the electronic properties and steric environment of the molecule. This dimethylamide group not only affects the compound's solubility characteristics but also provides a sterically hindered amide that exhibits distinct reactivity patterns compared to primary or secondary amides.

The halogen substituents in this compound warrant particular attention due to their influence on the electronic distribution within the pyridine ring. Bromine and chlorine are both electron-withdrawing groups that activate the pyridine ring toward nucleophilic aromatic substitution reactions while simultaneously deactivating it toward electrophilic aromatic substitution. This electronic modulation creates opportunities for selective functionalization reactions that are essential in complex synthetic sequences.

The spatial arrangement of functional groups in this compound follows a specific substitution pattern on the pyridine ring. The 2-chloro and 5-bromo substituents are positioned in a meta relationship relative to each other, while the carboxamide group at the 3-position is ortho to the chlorine and meta to the bromine. This substitution pattern influences both the compound's reactivity and its potential for intermolecular interactions in crystalline and solution phases.

Historical Context and Research Significance

The development of halogenated pyridinecarboxamides as research compounds emerged from the broader investigation of pyridine derivatives in medicinal chemistry and materials science. The strategic incorporation of halogen substituents into pyridine scaffolds has been driven by their demonstrated ability to enhance biological activity and modify physicochemical properties in pharmaceutical applications.

Research into compounds similar to this compound has been influenced by the recognition that halogenated aromatic compounds serve as valuable intermediates in cross-coupling reactions. The development of palladium-catalyzed and other metal-catalyzed cross-coupling methodologies has elevated the importance of aryl halides as synthetic building blocks, particularly those bearing multiple halogen substituents that allow for sequential functionalization strategies.

The significance of this particular compound within the broader context of pyridinecarboxamide research relates to its potential as a synthetic intermediate for more complex molecular architectures. The presence of two different halogen substituents provides opportunities for chemoselective reactions, where one halogen can be selectively replaced while leaving the other intact for subsequent transformations.

Historical synthetic approaches to related compounds have demonstrated the challenges associated with achieving regioselective halogenation of pyridine derivatives. The successful synthesis of this compound requires careful control of reaction conditions to achieve the desired substitution pattern without over-halogenation or scrambling of the halogen positions.

Properties

IUPAC Name |

5-bromo-2-chloro-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2O/c1-12(2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXBAYWOYAANFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Carboxamide Formation

The synthetic route often starts with a pyridine derivative precursor, which undergoes selective bromination and chlorination. The carboxamide group is introduced via amidation of the corresponding carboxylic acid or acid chloride intermediate.

A closely related industrial process for a similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid , provides insights into scalable halogenation and functionalization methods. This process uses cheap, readily available starting materials and involves multiple steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, optimized for batch production of up to 70 kg with a total yield of 24%.

Industrial-Scale Preparation Example

A practical industrial method for a related compound involves:

- Starting from dimethyl terephthalate or similar pyridine precursors.

- Sequential halogenation to introduce bromine and chlorine atoms on the aromatic ring.

- Conversion of carboxyl groups to amides by reaction with dimethylamine or via acid chloride intermediates.

- Purification by crystallization or chromatography.

This approach balances cost, safety, and scalability, making it suitable for pharmaceutical intermediate production.

Preparation of Acid Chloride Intermediate

A key step in amide synthesis is the preparation of the acid chloride intermediate. For example, the preparation of 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid involves:

- Refluxing with thionyl chloride in the presence of catalytic DMF (0.5-1% molar ratio).

- Reaction conditions: 2-4 hours reflux, followed by removal of excess thionyl chloride under reduced pressure at 60°C.

- Yield: approximately 99%.

This acid chloride is then used directly in amidation reactions to form the carboxamide group.

Data Table: Summary of Preparation Steps and Conditions

Research Findings and Process Optimization

- The industrial process for similar halogenated benzoic acid derivatives demonstrates the feasibility of large-scale synthesis with cost-effective raw materials and high yields.

- Use of catalytic DMF significantly improves the conversion of carboxylic acid to acid chloride, enhancing overall process efficiency.

- Controlling reaction temperature and vacuum conditions during Friedel-Crafts type reactions (for related benzophenone derivatives) ensures high purity and yield, which is translatable to amidation steps in pyridinecarboxamide synthesis.

- No direct stereochemical issues arise for this compound, unlike sulfonamide derivatives where enantiomeric purity is critical.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to remove halogen atoms or reduce the carboxamide group.

Substitution: Substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Derivatives with reduced halogen content or reduced carboxamide groups.

Substitution Products: Compounds with different functional groups replacing the halogens.

Scientific Research Applications

5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe to study biological systems and molecular interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM)

- Structure: ASDM shares the N,N-dimethyl-3-pyridinecarboxamide backbone but replaces the bromine and chlorine substituents with an aminosulfonyl group at the 2-position.

- Origin : ASDM is a primary metabolite of the herbicide nicosulfuron, formed via hydrolysis of the sulfonylurea bridge .

- Biological Activity: ASDM lacks herbicidal activity, as it results from the degradation of nicosulfuron. In contrast, the halogenated analog may exhibit distinct bioactivity due to its stable halogen substituents .

Nicosulfuron (2-[[[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N,N-dimethyl-3-pyridinecarboxamide)

- Structure : Nicosulfuron features a sulfonylurea bridge linking the pyridinecarboxamide moiety to a 4,6-dimethoxy-2-pyrimidinyl group.

- Mode of Action: Inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .

- Metabolism: Degraded via hydrolysis into ASDM and 2-amino-4,6-dimethoxypyrimidine (ADMP). Cytochrome P450-mediated hydroxylation further detoxifies nicosulfuron in tolerant plants .

- Comparison: Property 5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide Nicosulfuron Key Functional Groups Bromine, chlorine, dimethylcarboxamide Sulfonylurea, pyrimidinyl Bioactivity Unknown (likely non-herbicidal) Herbicidal (ALS inhibitor) Metabolic Pathway Halogen stability may limit hydrolysis Hydrolysis and P450 oxidation Lipophilicity Higher (due to halogens) Moderate (polar sulfonylurea)

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Structure : This compound shares a brominated aromatic system and a carboxamide group but includes a 2-oxo-1,2-dihydropyridine ring and a methyl-substituted phenyl group.

- Key Differences :

Structural and Functional Insights from Halogenated Pyridine Analogs

lists halogenated pyridines such as 5-Bromo-6-chloro-3-iodopyridin-2-amine and 5-Bromo-2-chloro-3-iodopyridine , which highlight the impact of halogen positioning:

- Electrophilic Reactivity : Multiple halogens increase susceptibility to nucleophilic aromatic substitution, a trait exploitable in synthetic chemistry.

Biological Activity

5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide is a compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₈H₈BrClN₂O

- Molecular Weight : 263.52 g/mol

- CAS Number : 1188142-86-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, modulating their activity. Notably, it has been shown to inhibit certain kinases involved in cell signaling pathways, affecting processes such as cellular proliferation and apoptosis.

Biological Activities

The compound exhibits several notable biological activities:

- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition : It acts as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition can lead to reduced lipid synthesis, making it a candidate for treating metabolic disorders .

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, although further investigation is needed to confirm these effects.

Case Studies

-

Antitumor Efficacy :

- A study assessed the effects of this compound on the proliferation of HepG2 liver cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency at concentrations below 10 µM.

- ACC Inhibition :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Bromo-2-chloro-4-methylpyridine | 0.91 | Different substitution pattern on the pyridine ring |

| 5-Bromo-6-chloronicotinonitrile | 0.89 | Contains a nitrile group instead of a carboxamide |

| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 0.83 | Trifluoromethyl group adds significant electronegativity |

This table illustrates how the presence of specific halogen substitutions and functional groups contributes to the unique biological activity profile of this compound compared to similar compounds.

Q & A

Q. What are the key considerations for synthesizing 5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and amidation steps. For example, a modified Ullmann coupling or nucleophilic substitution can introduce bromine and chlorine at the 5- and 2-positions of the pyridine ring. The dimethylamide group is introduced via amidation using dimethylamine. Optimization requires monitoring reaction temperature (e.g., reflux conditions at ~100–120°C) and solvent choice (e.g., pyridine or DMF as polar aprotic solvents). Catalysts like p-toluenesulfonic acid may enhance yield, as seen in analogous syntheses of pyridinecarboxamides . Purification via recrystallization (e.g., methanol) or column chromatography is critical to isolate high-purity product (>95% by HPLC).

Q. How should researchers characterize the electronic and steric effects of substituents in this compound?

Substituent effects are analyzed using spectroscopic and computational methods:

- NMR : Chemical shifts (¹H/¹³C) reveal electron-withdrawing/donating effects. For instance, the bromine at C5 deshields adjacent protons due to its electronegativity.

- X-ray crystallography : Determines bond lengths and angles, highlighting steric interactions between the dimethylamide group and halogen atoms. Planar conformations (dihedral angles <10°) suggest minimal steric hindrance .

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward nucleophilic/electrophilic attacks.

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., >150°C for halogenated pyridines).

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS. Halogenated pyridines generally show higher stability in acidic conditions due to reduced nucleophilic attack.

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation, with bromine substituents increasing susceptibility to UV-induced cleavage.

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric forms observed in crystallographic vs. spectroscopic data?

The compound may exhibit keto-amine (lactam) vs. hydroxy-pyridine tautomerism. X-ray diffraction (e.g., C=O bond length ~1.23 Å) confirms the keto-amine form, while solution-phase NMR may suggest equilibrium between tautomers. To resolve discrepancies:

- Use low-temperature crystallography to trap metastable forms.

- Conduct variable-temperature NMR to detect tautomeric shifts.

- Compare hydrogen-bonding patterns (e.g., N–H···O vs. O–H···N) in solid-state vs. solution .

Q. What strategies mitigate competing side-reactions during functionalization of the pyridine ring?

Competing reactions (e.g., dehalogenation or over-alkylation) are minimized by:

- Regioselective protection : Block reactive sites (e.g., using silyl groups) before introducing substituents.

- Catalytic control : Pd-mediated cross-coupling (e.g., Suzuki for boronic acid derivatives) ensures selective functionalization at the 3-position .

- Kinetic monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation to adjust reaction parameters dynamically.

Q. How do substituent positions influence the compound’s intermolecular interactions in crystal packing?

X-ray studies reveal that bromine and chlorine atoms participate in halogen bonding (C–Br···N, ~3.3 Å), while the dimethylamide group forms N–H···O hydrogen bonds. These interactions stabilize centrosymmetric dimers, as observed in isostructural analogs . Computational Hirshfeld surface analysis quantifies interaction contributions (e.g., Br···N contacts account for ~15% of crystal packing).

Q. What methodologies validate the compound’s role as a precursor in synthesizing bioactive derivatives?

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing Br with I or methyl groups) and assay biological activity (e.g., antimicrobial or antitumor).

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N-dimethylamide) to track metabolic pathways in vitro.

- Docking simulations : Predict binding affinity to target proteins (e.g., kinase inhibitors) based on electronic and steric profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.